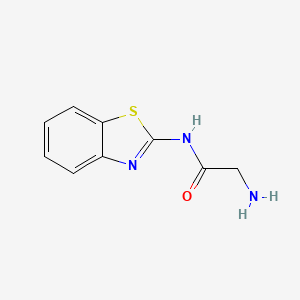
3-(o-Formylphenoxy)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Formylphenoxy)-1,2-propanediol is an organic compound characterized by the presence of a formyl group (-CHO) attached to an ortho position on a phenoxy ring, which is further connected to a 1,2-propanediol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Formylphenoxy)-1,2-propanediol typically involves the formylation of phenolic compounds. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base to introduce the formyl group into the ortho position of the phenol ring. Another method involves the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to achieve formylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-Formylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(o-Carboxyphenoxy)-1,2-propanediol.
Reduction: 3-(o-Hydroxyphenoxy)-1,2-propanediol.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(o-Formylphenoxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(o-Formylphenoxy)-1,2-propanediol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the phenolic hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both synthetic and mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formylphenoxyacetic acid: Similar structure with a formyl group attached to a phenoxy ring, but with an acetic acid moiety instead of a propanediol.
3-(o-Hydroxyphenoxy)-1,2-propanediol: Similar structure but with a hydroxyl group instead of a formyl group.
Phenyl boronic acid derivatives: Compounds with phenoxy rings and various functional groups, used in similar applications.
Uniqueness
3-(o-Formylphenoxy)-1,2-propanediol is unique due to its combination of a formyl group and a 1,2-propanediol moiety, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-(2,3-dihydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c11-5-8-3-1-2-4-10(8)14-7-9(13)6-12/h1-5,9,12-13H,6-7H2 |
InChI-Schlüssel |
KBGDSIVKVKJSJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


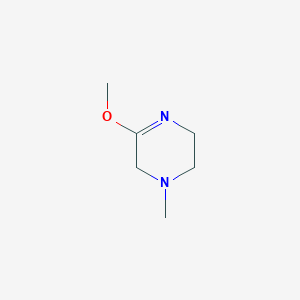

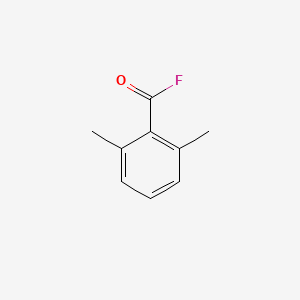
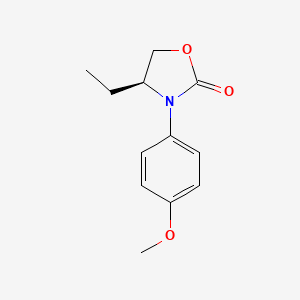
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

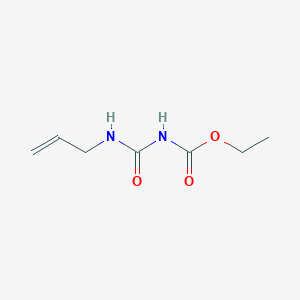

![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
